(+)-Tubocurarine chloride pentahydrate (+)-Tubocurarine chloride pentahydrate Tubocurarine Chloride is the chloride salt form of tubocurarine, a naturally occurring curare alkaloid isolated from the bark and stem of Chondodendron tomentosum with a muscle relaxant property. Tubocurarine chloride competes with acetylcholine for the nicotinic receptors at the neuromuscular junction of skeletal muscles, thereby inhibiting the action of acetylcholine and blocking the neural transmission without depolarizing the postsynaptic membrane. This may lead to skeletal muscle relaxation and paralysis.
A neuromuscular blocker and active ingredient in CURARE; plant based alkaloid of Menispermaceae.
Brand Name: Vulcanchem
CAS No.: 8063-06-7
VCID: VC13342358
InChI: InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1
SMILES: CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Molecular Formula: C37H52Cl2N2O11
Molecular Weight: 771.7 g/mol

(+)-Tubocurarine chloride pentahydrate

CAS No.: 8063-06-7

Cat. No.: VC13342358

Molecular Formula: C37H52Cl2N2O11

Molecular Weight: 771.7 g/mol

* For research use only. Not for human or veterinary use.

(+)-Tubocurarine chloride pentahydrate - 8063-06-7

Specification

CAS No. 8063-06-7
Molecular Formula C37H52Cl2N2O11
Molecular Weight 771.7 g/mol
IUPAC Name (1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride
Standard InChI InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;;;;;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1
Standard InChI Key WMIZITXEJNQAQK-GGDSLZADSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(+)-Tubocurarine chloride pentahydrate is a benzylisoquinoline alkaloid characterized by a complex tetracyclic structure. The IUPAC name is (13aR,25aS)-2,3,13a,14,15,16,25,25a-octahydro-9,19-dihydroxy-18,29-dimethoxy-1,14,14-trimethyl-13H-4,6:21,24-dietheno-8,12-metheno-1H-pyrido[3',2':14,15][1, dioxacycloeicosino[2,3,4-ij]isoquinolinium chloride hydrochloride pentahydrate . The molecule contains two quaternary nitrogen atoms critical for its ionic interactions with nAChRs, while hydroxyl and methoxy groups contribute to its solubility profile .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₇H₅₂Cl₂N₂O₁₁
Molecular Weight771.722 g/mol
Melting Point275–280°C (decomposes)
Density1.2074 g/cm³ (estimated)
SolubilityWater-soluble; hygroscopic
CAS Number6989-98-6

The pentahydrate form enhances stability by mitigating the compound’s hygroscopic tendencies, which is critical for long-term storage . X-ray crystallography studies confirm that the chloride and hydrochloride counterions stabilize the positively charged quaternary ammonium groups through ionic interactions .

Pharmacological Mechanism and Receptor Interactions

Neuromuscular Blockade

(+)-Tubocurarine chloride pentahydrate binds reversibly to the α-subunits of postsynaptic nAChRs at the neuromuscular junction, preventing acetylcholine (ACh)-induced depolarization . This competitive antagonism results in flaccid paralysis, making it invaluable for surgical muscle relaxation. Electrophysiological studies demonstrate a biphasic inhibition pattern: initial competitive blockade followed by noncompetitive ion channel occlusion at higher concentrations .

Autonomic and Cardiovascular Effects

Unlike modern neuromuscular blockers, (+)-tubocurarine exhibits significant ganglion-blocking activity due to affinity for neuronal nAChRs in autonomic ganglia . This property can cause hypotension and tachycardia, particularly when administered rapidly . Additionally, histamine release from mast cells contributes to bronchospasm and cutaneous flushing, further limiting its clinical utility .

Table 2: Pharmacokinetic Profile

ParameterValueSource
Bioavailability (IV)100%
Protein Binding50%
Elimination Half-Life1–2 hours
Volume of Distribution0.4 L/kg
Renal Excretion40–60% unchanged

Historical Context and Ethnopharmacology

Origins in Traditional Medicine

The parent compound, tubocurarine, was first isolated from the bark of Chondrodendron tomentosum, a South American vine used by indigenous tribes to prepare arrow poisons . These preparations, collectively termed curare, enabled hunters to paralyze prey without contaminating meat—a practice attributed to tubocurarine’s inability to cross gastrointestinal mucous membranes .

Transition to Clinical Use

Clinical Applications and Therapeutic Limitations

Surgical Muscle Relaxation

(+)-Tubocurarine chloride pentahydrate was historically administered intravenously at doses of 0.1–0.5 mg/kg to facilitate endotracheal intubation and abdominal surgery . Its onset of action (~3–5 minutes) and duration (~60–90 minutes) necessitated careful titration to avoid postoperative residual curarization .

Mechanical Ventilation

Contemporary Research and Experimental Uses

In Vitro Neuromuscular Models

Recent studies employ (+)-tubocurarine chloride pentahydrate to investigate neuromuscular transmission in engineered systems. For example, Smith et al. demonstrated its efficacy in blocking glutamate-induced contractions in human tissue-engineered muscle constructs (IC₅₀ = 0.8 μM) . Such models are pivotal for studying myasthenia gravis and botulism without animal testing .

Receptor Binding Kinetics

Stopped-flow fluorescence assays reveal biphasic binding kinetics: a rapid competitive phase (Kd = 12 nM) followed by slower noncompetitive ion channel occlusion (Kd = 1.2 μM) . These findings underscore the complexity of nAChR antagonism and inform the design of safer analogs .

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